molecular formula C22H20O3 B12596527 Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate CAS No. 917592-89-3

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Katalognummer: B12596527
CAS-Nummer: 917592-89-3
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: JDAQOFANWOFBII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with a phenoxy group, a methyl group, and an ethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate would likely involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in the formation of more complex structures. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylbiphenyl: A simpler biphenyl derivative with a methyl group.

    Phenoxyacetic acid: Contains a phenoxy group and is used in various chemical applications.

    Ethyl benzoate: An ester similar to the ethyl ester group in Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate.

Uniqueness

Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate is unique due to its combination of functional groups and structural complexity

Eigenschaften

CAS-Nummer

917592-89-3

Molekularformel

C22H20O3

Molekulargewicht

332.4 g/mol

IUPAC-Name

ethyl 4-methyl-2-phenoxy-6-phenylbenzoate

InChI

InChI=1S/C22H20O3/c1-3-24-22(23)21-19(17-10-6-4-7-11-17)14-16(2)15-20(21)25-18-12-8-5-9-13-18/h4-15H,3H2,1-2H3

InChI-Schlüssel

JDAQOFANWOFBII-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C=C1OC2=CC=CC=C2)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.